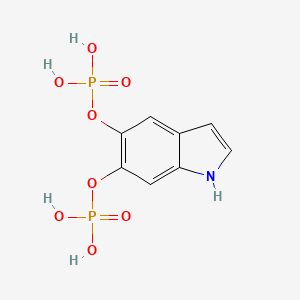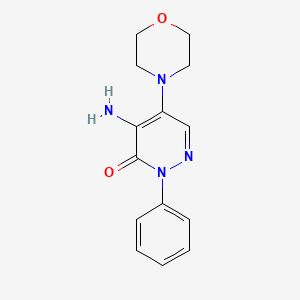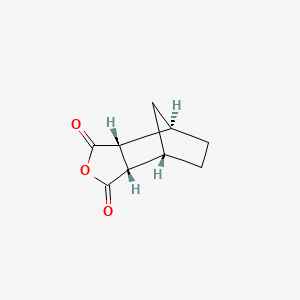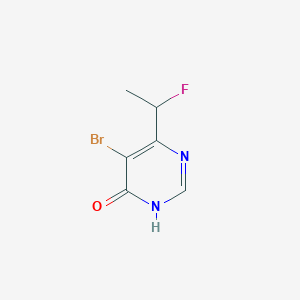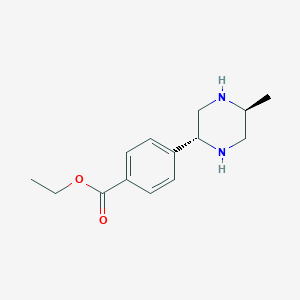![molecular formula C21H15ClN2O3S B12926122 N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]benzamide CAS No. 918493-52-4](/img/structure/B12926122.png)
N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]benzamide is a chemical compound that belongs to the class of benzamides Benzamides are widely used in various fields, including pharmaceuticals, agriculture, and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]benzamide typically involves the condensation of benzoic acids and amines. One efficient method reported involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and short reaction times.
Industrial Production Methods
Industrial production of benzamide derivatives, including this compound, often employs high-temperature reactions between carboxylic acids and amines. the use of ultrasonic irradiation and green catalysts is gaining popularity due to its compatibility with functionalized molecules and environmental benefits .
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives depending on the nucleophile used .
Wissenschaftliche Forschungsanwendungen
N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]benzamide involves its interaction with specific molecular targets. For example, it may inhibit enzymes like carbonic anhydrase IX, which is overexpressed in certain cancer cells. This inhibition can disrupt cellular processes and lead to the selective killing of cancer cells . The compound may also interact with other proteins and pathways, contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonamide derivatives: These compounds share the benzenesulfonyl group and have similar applications in enzyme inhibition and antimicrobial activity.
Other benzamides: Compounds like 2,3-dimethoxybenzamide and 3-acetoxy-2-methylbenzamide have similar structural features and applications in various fields.
Uniqueness
N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]benzamide is unique due to its specific structural features, such as the presence of the indole ring and the chloro substituent. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
918493-52-4 |
|---|---|
Molekularformel |
C21H15ClN2O3S |
Molekulargewicht |
410.9 g/mol |
IUPAC-Name |
N-[3-(benzenesulfonyl)-5-chloro-1H-indol-2-yl]benzamide |
InChI |
InChI=1S/C21H15ClN2O3S/c22-15-11-12-18-17(13-15)19(28(26,27)16-9-5-2-6-10-16)20(23-18)24-21(25)14-7-3-1-4-8-14/h1-13,23H,(H,24,25) |
InChI-Schlüssel |
MHWULTXBGNXNDX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C3=C(N2)C=CC(=C3)Cl)S(=O)(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



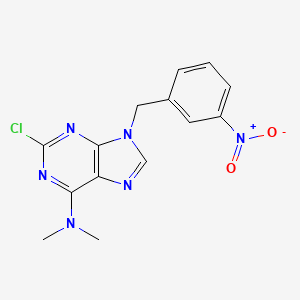
![N-[(4-methylphenyl)sulfonyl]-Benzenesulfonimidoyl fluoride](/img/structure/B12926057.png)
![6H-Thiopyrano[3,2-d]pyrimidine](/img/structure/B12926069.png)

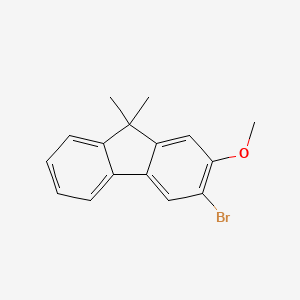
![3-(4-Methylphenyl)-7-phenylhexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione](/img/structure/B12926082.png)
